

Aluminum Triflate (Al(OTf)_3): A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Aluminum trifluoromethanesulfonate
Cat. No.:	B1224127

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Aluminum triflate, with the chemical formula Al(OTf)_3 , has emerged as a uniquely effective and versatile Lewis acid catalyst in modern organic synthesis. Its distinct reactivity profile, coupled with its stability and recyclability, positions it as a superior alternative to traditional Lewis acids like aluminum chloride (AlCl_3) and boron trifluoride (BF_3). This guide provides an in-depth overview of the physical and chemical properties of aluminum triflate, detailed experimental protocols for its key applications, and visual representations of reaction mechanisms and workflows to support researchers in leveraging its full potential.

Core Physical and Chemical Properties

Aluminum triflate is a white, hygroscopic powder that is soluble in a range of organic solvents. Its stability in the presence of water, a notable advantage over many other Lewis acids, allows for a broader range of reaction conditions.^{[1][2]} Key physical and chemical data are summarized in the tables below for easy reference and comparison.

Physical Properties of Aluminum Triflate

Property	Value	Reference
CAS Number	74974-61-1	[3][4][5][6]
Molecular Formula	$\text{Al}(\text{CF}_3\text{SO}_3)_3$	[7]
Molecular Weight	474.19 g/mol	[4][6][8][9]
Appearance	White to off-white powder or crystals	[6][10][11][12][13]
Melting Point	300 °C (decomposes)	[3][8][10][11][12][13][14][15]
Boiling Point	162 °C at 760 mmHg	[3]
Solubility	Soluble in ether, acetone, acetonitrile, and diglyme.[11] [12][13] Some sources indicate solubility in water.[16]	
Water Solubility	Some sources state it is insoluble in water,[10][11][12] [13] while others mention its stability and use in aqueous media.[1][2][17] This discrepancy may be due to the formation of hydrates.	
Stability	Hygroscopic; forms irreversible hydrates.[10][11][12][13] Stable in aqueous media.[17]	

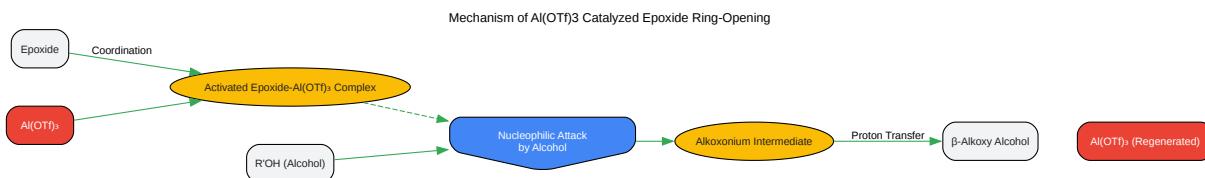
Chemical Properties and Catalytic Profile

Aluminum triflate's potent Lewis acidity is the cornerstone of its catalytic activity. It excels in promoting a variety of organic transformations, often with high selectivity and efficiency, even at very low catalyst loadings.[1][2][18]

Property	Description	Reference
Lewis Acidity	Strong Lewis acid, effective in catalyzing a wide range of organic reactions.	[1][2][18]
Water Tolerance	Unlike many traditional Lewis acids, $\text{Al}(\text{OTf})_3$ is stable and active in the presence of water, making it suitable for a broader range of reaction conditions.	[1][2][17]
Recyclability	Can often be recovered from aqueous phases and reused without significant loss of activity, aligning with green chemistry principles.	[1][2][17]
Catalyst Loading	Effective at very low concentrations, often in the parts-per-million (ppm) range, enhancing its cost-effectiveness.	[18]

Key Applications and Experimental Protocols

Aluminum triflate is a catalyst of choice for a growing number of organic transformations critical to pharmaceutical and materials science research. Below are detailed protocols for some of its most significant applications.


Ring-Opening of Epoxides

$\text{Al}(\text{OTf})_3$ is an exceptionally efficient catalyst for the ring-opening of epoxides with various nucleophiles, such as alcohols and amines, to produce valuable β -alkoxy or β -amino alcohols. [18] This reaction often proceeds with high regioselectivity and in excellent yields.

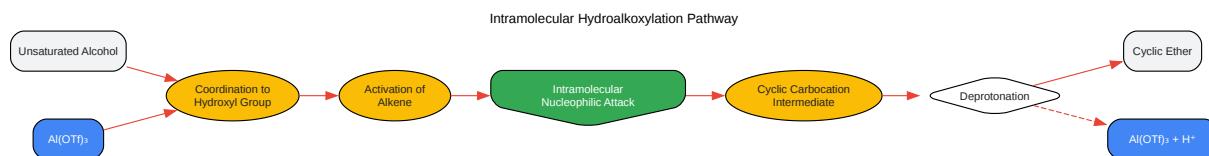
Experimental Protocol: General Procedure for the Ring-Opening of an Epoxide with an Alcohol

- Reaction Setup: To a stirred solution of the epoxide (1.0 mmol) in the desired alcohol (acting as both reactant and solvent, typically 5-10 mL), add aluminum triflate (0.001-1 mol%). The catalyst loading can be as low as ppm levels for highly reactive substrates.[18]
- Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reactions are often complete within a few hours.
- Work-up: Upon completion, quench the reaction with the addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
- Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 15 mL).
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel to afford the desired β -alkoxy alcohol.

Reaction Mechanism: $\text{Al}(\text{OTf})_3$ Catalyzed Epoxide Ring-Opening

[Click to download full resolution via product page](#)

Mechanism of $\text{Al}(\text{OTf})_3$ Catalyzed Epoxide Ring-Opening


Intramolecular Hydroalkoxylation of Alkenols

This reaction provides an efficient route to cyclic ethers, which are common structural motifs in natural products and pharmaceuticals. $\text{Al}(\text{OTf})_3$ catalyzes the intramolecular addition of a hydroxyl group to an unactivated carbon-carbon double bond.

Experimental Protocol: General Procedure for the Intramolecular Hydroalkoxylation of an Unsaturated Alcohol

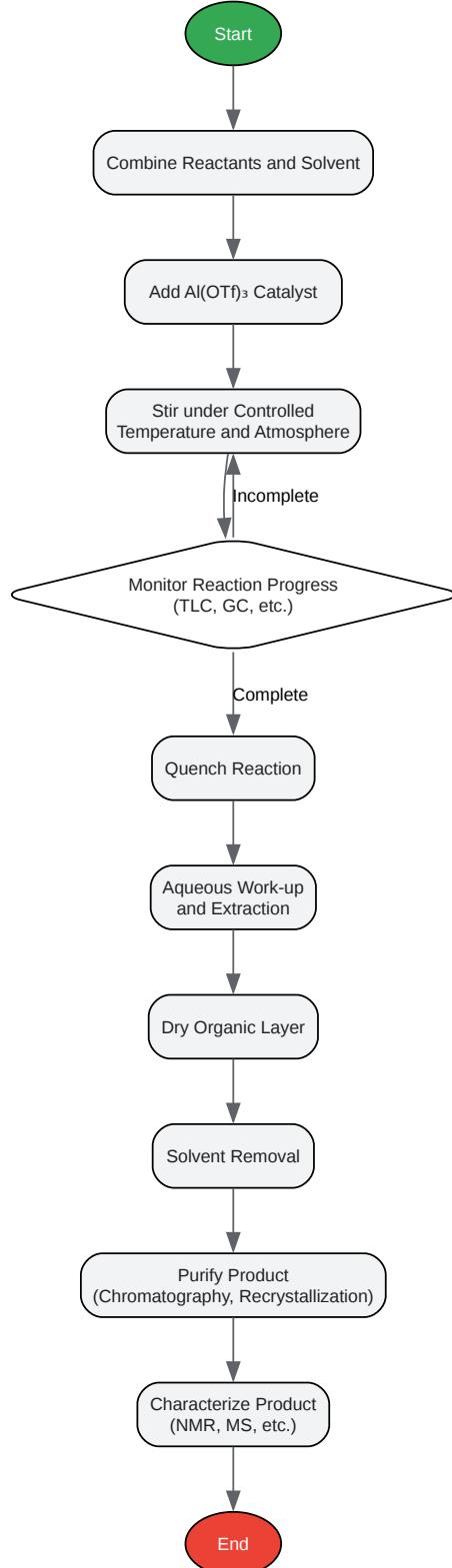
- **Reaction Setup:** In a round-bottom flask, dissolve the unsaturated alcohol (1.0 mmol) in a dry, inert solvent such as dichloromethane or nitromethane (10 mL).
- **Catalyst Addition:** Add aluminum triflate (typically 5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
- **Reaction Conditions:** Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) as needed. Monitor the reaction progress by TLC or GC.
- **Work-up:** Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
- **Extraction:** Separate the organic layer and extract the aqueous layer with the reaction solvent (2 x 10 mL).
- **Drying and Concentration:** Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
- **Purification:** Purify the resulting cyclic ether by flash column chromatography.

Reaction Pathway: Intramolecular Hydroalkoxylation

[Click to download full resolution via product page](#)

Intramolecular Hydroalkoxylation Pathway

Friedel-Crafts Acylation


Aluminum triflate can serve as a catalyst for Friedel-Crafts acylation, the reaction of an aromatic compound with an acylating agent to form a ketone. While traditionally catalyzed by stoichiometric amounts of AlCl_3 , $\text{Al}(\text{OTf})_3$ offers a catalytic and often milder alternative.

Experimental Protocol: General Procedure for Friedel-Crafts Acylation of an Aromatic Compound

- **Reaction Setup:** To a solution of the aromatic substrate (e.g., anisole, 1.0 mmol) in a suitable solvent (e.g., nitromethane or a solvent-free system), add the acylating agent (e.g., acetic anhydride, 1.2 mmol).
- **Catalyst Addition:** Add aluminum triflate (0.1-5 mol%) to the mixture.
- **Reaction Conditions:** Stir the reaction at room temperature or heat as required. Monitor the reaction's progress by TLC or GC.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and cautiously add water to quench the reaction.
- **Extraction:** Extract the product into an organic solvent like ethyl acetate (3 x 20 mL).
- **Washing:** Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.
- **Drying and Concentration:** Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude ketone product by recrystallization or column chromatography.

General Experimental Workflow

The following diagram illustrates a typical workflow for a synthesis experiment utilizing aluminum triflate as a catalyst. This generalized scheme is applicable to a wide range of

Al(OTf)₃-catalyzed reactions.General Experimental Workflow for Al(OTf)₃ Catalysis[Click to download full resolution via product page](#)

General Experimental Workflow

Conclusion

Aluminum triflate stands out as a powerful and practical Lewis acid catalyst for a multitude of organic transformations. Its high catalytic activity, water tolerance, and recyclability make it an attractive choice for modern, sustainable chemical synthesis. The information and protocols provided in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize $\text{Al}(\text{OTf})_3$ in their synthetic endeavors, paving the way for new discoveries and innovations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Homogeneous $\text{Sc}(\text{OTf})_3$ -Catalyzed Direct Allylation Reactions of General Alcohols with Allylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 9. Aluminium triflate: a remarkable Lewis acid catalyst for the ring opening of epoxides by alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. condor.depaul.edu [condor.depaul.edu]

- 14. pubs.acs.org [pubs.acs.org]
- 15. websites.umich.edu [websites.umich.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Aluminum Triflate (Al(OTf)₃): A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1224127#al-otf-3-physical-and-chemical-properties\]](https://www.benchchem.com/product/b1224127#al-otf-3-physical-and-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com